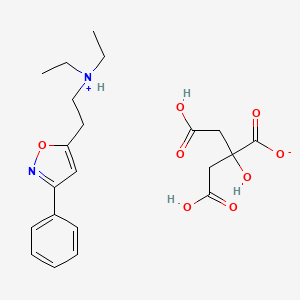
acridin-9-yl-(2-ethylphenyl)azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-yl-(2-ethylphenyl)azanium;chloride typically involves the reaction of acridine derivatives with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: Acridin-9-yl-(2-ethylphenyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of substituted acridine compounds .
科学的研究の応用
Acridin-9-yl-(2-ethylphenyl)azanium;chloride has several scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other acridine derivatives.
- Employed in various organic synthesis reactions.
Biology:
Medicine:
Industry:
作用機序
The mechanism of action of acridin-9-yl-(2-ethylphenyl)azanium;chloride involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved include DNA and related enzymes, which are crucial for cellular processes.
類似化合物との比較
Acridine: A parent compound with similar DNA intercalating properties.
9-Phenyl acridine: Known for its anticancer activity.
Acridine orange: Used as a fluorescent dye in biological research.
Uniqueness: Acridin-9-yl-(2-ethylphenyl)azanium;chloride is unique due to its specific structure, which allows for distinct interactions with DNA and other biological molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
75775-80-3 |
|---|---|
分子式 |
C21H19ClN2 |
分子量 |
334.8 g/mol |
IUPAC名 |
acridin-9-yl-(2-ethylphenyl)azanium;chloride |
InChI |
InChI=1S/C21H18N2.ClH/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |
InChIキー |
YLPRVHDTMUOHBB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)








